REACTION_CXSMILES
|
[C:1]([NH:8][CH:9]([CH:13]1[CH2:17][CH2:16][N:15](CC2C=CC=CC=2)[CH2:14]1)[CH:10]1[CH2:12][CH2:11]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>CO.[Pd]>[C:1]([NH:8][CH:9]([CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1)[CH:10]1[CH2:11][CH2:12]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC(C1CC1)C1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |